molecular formula C11H17Cl3N2 B1435505 1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride CAS No. 1803612-28-3

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride

Cat. No.: B1435505
CAS No.: 1803612-28-3
M. Wt: 283.6 g/mol
InChI Key: NNGYTFHQODDYPS-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzyl chloride with 1,4-diaminobutane under basic conditions to form the diazepane ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced diazepane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, reduced diazepane derivatives, and substituted diazepanes.

Scientific Research Applications

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex diazepane derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including anxiety and depression.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This modulation leads to anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride can be compared with other similar compounds, such as:

    1-(2-Chlorobenzyl)piperazine dihydrochloride: Both compounds contain a chlorophenyl group, but differ in their ring structures (diazepane vs. piperazine).

    5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine: This compound also contains a chlorophenyl group but has a different heterocyclic core (thiadiazole vs. diazepane).

The uniqueness of this compound lies in its specific ring structure and the presence of two nitrogen atoms, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14;;/h1-2,4-5,13H,3,6-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGYTFHQODDYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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